molecular formula C18H22N2O2 B6004158 N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide

N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide

Cat. No. B6004158
M. Wt: 298.4 g/mol
InChI Key: RVFSVTXQEJTPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, commonly known as fentanyl, is a synthetic opioid that is widely used for pain management and anesthesia. It was first synthesized in 1960 by Paul Janssen and his team at Janssen Pharmaceutica. Since then, fentanyl has been widely used in medical practice due to its high potency and quick onset of action.

Mechanism of Action

Fentanyl acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. It also has activity at the delta and kappa opioid receptors. Fentanyl binds to these receptors and activates them, leading to a decrease in the perception of pain.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects on the body. It can cause respiratory depression, sedation, and hypotension. It also has a high potential for abuse and dependence, and can cause withdrawal symptoms when use is discontinued.

Advantages and Limitations for Lab Experiments

Fentanyl has a number of advantages for use in laboratory experiments. It is highly potent and has a quick onset of action, making it useful for studying the effects of opioids on the body. However, its potential for abuse and dependence makes it important to use caution when working with this compound.

Future Directions

There are a number of future directions for research on fentanyl. One area of interest is the development of new opioids that are less addictive and have fewer side effects. Another area of research is the investigation of fentanyl's potential as an antidepressant and anti-inflammatory agent. Additionally, there is ongoing research into the mechanisms of opioid addiction and the development of new treatments for opioid use disorder.

Synthesis Methods

The synthesis of fentanyl involves the reaction of 1-(2-phenylethyl)piperidin-4-ol with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction produces N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide, which is then purified and isolated through a series of chemical reactions.

Scientific Research Applications

Fentanyl has been extensively studied for its use in pain management and anesthesia. It is commonly used in surgical procedures and for the management of chronic pain. In addition, fentanyl has been used in research studies to investigate its potential as an antidepressant and anti-inflammatory agent.

properties

IUPAC Name

N-[1-(2-phenylethyl)piperidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c21-18(17-9-5-13-22-17)19-16-8-4-11-20(14-16)12-10-15-6-2-1-3-7-15/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFSVTXQEJTPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-phenylethyl)-3-piperidinyl]-2-furamide

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